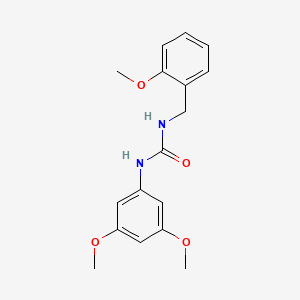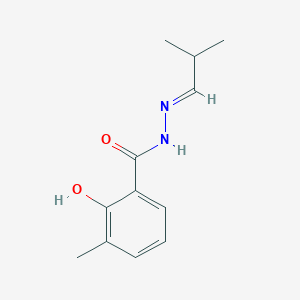
N-methyl-2-(2-phenylethyl)benzamide
説明
Synthesis Analysis
The synthesis of analogues related to N-methyl-2-(2-phenylethyl)benzamide involves various strategies including acylation, alkylation, and hydride reduction processes. For instance, modifications in the amino group through acylation and alkylation result in significant changes in biological activity, as seen in the synthesis and study of anticonvulsant activity in related compounds (Clark & Davenport, 1987). Such synthetic modifications offer a pathway to explore the structural activity relationships within this chemical class.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods play a crucial role in elucidating the molecular structure of N-methyl-2-(2-phenylethyl)benzamide derivatives. The detailed structure analysis aids in understanding the spatial arrangement and electronic environment of the molecule, which is crucial for predicting reactivity and interaction with biological targets. The molecular structure of related benzamide compounds has been determined, highlighting the significance of structural characterization in understanding compound properties (Guirado et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-2-(2-phenylethyl)benzamide is influenced by its functional groups and molecular structure. Studies on analogues have shown that modifications to the benzamide moiety can significantly affect the compound's chemical properties and biological activity. For example, the introduction of different substituents into the benzamide structure can lead to compounds with varying anticonvulsant activities, demonstrating the impact of chemical modifications on pharmacological properties (Clark & Davenport, 1987).
科学的研究の応用
Genotoxic Effects of Aromatic Hydrocarbons
A study investigated the genotoxic effects of various chemicals, including benzene and xylene, on human lymphocytes. Using the alkaline comet assay, it was shown that these chemicals induce DNA damage, potentially through DNA strand breaks and the involvement of free radicals. This research highlights the critical need for understanding the genotoxic potential of chemical compounds for human health and safety considerations (Chen et al., 2008).
Stereochemistries of Aromatic N-methylamides
Research on the stereochemistries of aromatic N-methylamides, including their crystal structures and dynamic behavior in solution, has been conducted. The study found that N-methylamide compounds exhibit cis-preference both in crystal form and in solution, with temperature-dependent conformational changes. This work provides valuable insights into the structural dynamics of aromatic amides, which can have implications in the design and development of new chemical entities (Azumaya et al., 1995).
Histone Deacetylase Inhibition
A compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrates potential as an anticancer drug by inhibiting HDACs, blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis. This research underscores the therapeutic potential of benzamide derivatives in cancer treatment (Zhou et al., 2008).
Anticonvulsant Activity of Benzamide Analogs
A study focused on the anticonvulsant activity of 4-amino-N-(1-phenylethyl)benzamide analogs. Modifications to this compound's structure affected its anticonvulsant potency and toxicity. Such research is crucial for the development of new therapeutic agents for epilepsy and other seizure disorders (Clark & Davenport, 1987).
Glucokinase Activation for T2DM Treatment
Acetylenyl benzamide derivatives have been synthesized and screened for their ability to activate glucokinase, a key enzyme in glucose metabolism. These compounds show promise in treating type 2 diabetes mellitus (T2DM) by stimulating glucose uptake in rat hepatocytes and demonstrating significant antitumor activity in vivo. This research contributes to the ongoing search for effective T2DM treatments (Park et al., 2015).
特性
IUPAC Name |
N-methyl-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17-16(18)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIRNSYSIKWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)
![isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4624901.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624906.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)


![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)

![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)
